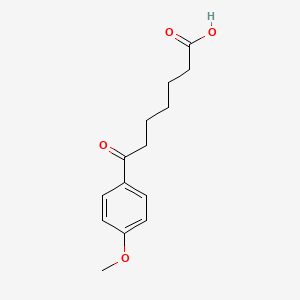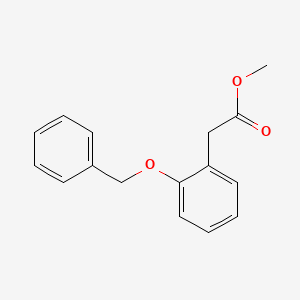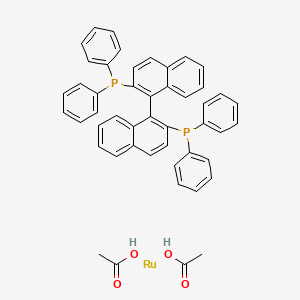
(E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile
説明
“(E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile” is an organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom, and a phenyl group (C6H5), which is a functional group made up of six carbon atoms in a cyclic arrangement. The “acrylonitrile” part of the name suggests the presence of a nitrile group (-C≡N), which consists of a carbon atom triple-bonded to a nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable trifluoromethylphenyl compound with acrylonitrile in the presence of a base. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecule likely has a planar structure due to the sp2 hybridization of the carbon atoms in the phenyl ring and the acrylonitrile group. The (E) in the name indicates that the highest priority groups on the double bond are on opposite sides of the bond.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitrile group could be hydrolyzed to give a carboxylic acid, or it could undergo reduction to give a primary amine.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors such as its molecular structure, polarity, and the presence of functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and physical properties.科学的研究の応用
Molecular Structures and Crystallography
Acrylonitrile derivatives are extensively studied for their unique molecular structures and crystal packing, which are crucial for understanding their physical and chemical properties. For instance, the Z/E isomerism of acrylonitrile derivatives has been investigated to determine the stability and molecular interactions in their crystal structures. Studies on similar compounds demonstrate the influence of molecular geometry on crystal packing and the potential for designing materials with desired physical properties (Tammisetti et al., 2018).
Optical and Photophysical Properties
The synthesis and characterization of acrylonitrile derivatives have been targeted for their optical and photophysical properties. This includes the investigation into aggregation-induced emission (AIE) characteristics and mechanochromic properties, which are significant for developing new photonic and optoelectronic devices. For example, triarylacrylonitrile compounds have been designed to exhibit AIE activity and reversible mechanochromism, indicating their potential in sensory and display technologies (Mao et al., 2014).
Semiconductor and Material Science
Acrylonitrile derivatives have found applications in semiconductor and material science due to their electronic properties. For instance, derivatives have been synthesized for use in organic thin-film transistors (OTFTs), showcasing high electron mobility and stability under ambient conditions. Such materials are crucial for advancing organic electronics and creating more efficient and durable devices (Nagamatsu et al., 2014).
Polymer Chemistry and Self-Assembly
The study of acrylonitrile polymers and copolymers emphasizes their thermosensitive behavior and potential for drug delivery systems. For example, the self-assembly of acrylonitrile-based copolymers in aqueous solutions has been explored for temperature-responsive drug encapsulation and release, showcasing the adaptability of these materials for biomedical applications (Li et al., 2021).
Safety And Hazards
Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. However, as a general rule, compounds containing nitrile groups can be hazardous and should be handled with care.
将来の方向性
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological testing (if applicable). It could potentially be used in the synthesis of other organic compounds, or in applications such as pharmaceuticals or materials science, depending on its properties.
特性
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKTWIMZLCJHDR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221962 | |
| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile | |
CAS RN |
58177-64-3 | |
| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58177-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058177643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-[3-(trifluoromethyl)phenyl]acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-(3-(TRIFLUOROMETHYL)PHENYL)ACRYLONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G4S2P7V2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)










